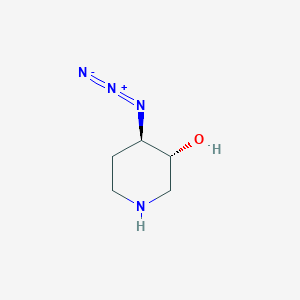

(3R,4R)-4-azidopiperidin-3-ol

説明

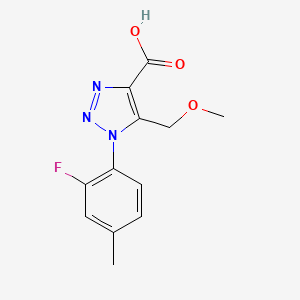

(3R,4R)-4-azidopiperidin-3-ol is a useful research compound. Its molecular formula is C5H10N4O and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Aminohydroxylated Piperidine Alkaloid Analogs

Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are synthesized efficiently as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. These compounds are synthesized through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, with their stereochemistry determined by X-ray analysis and other methods (Grishina et al., 2011).

Synthesis of 3-Azidopiperidines and Biological Studies

A one-pot synthesis method for 3-azidopiperidines has been developed, allowing the versatile use of azide functionality in the preparation and biological studies of piperidine-containing structures. This method is notable for its regioselectivity, enabling the formation of anti-Markovnikov-type adducts (Ortiz et al., 2014).

Ring Expansion Synthesis of 3-Aminopiperidines

Different approaches for synthesizing 3-aminopiperidines are detailed, with ring expansion of prolinols being the most efficient. This process involves aziridinium intermediates and is used for producing 3-aminopiperidine derivatives, which are of significant pharmaceutical and biological relevance (Cochi et al., 2012).

Synthesis and Study of Chiral Bicyclic Piperidine Derivatives

The study reports the synthesis of new chiral bicyclic 3-hydroxypiperidines, achieved via a highly diastereoselective ring expansion process. This research elucidates the influence of stereogenic centers on the diastereoselectivity of ring expansion, contributing to the understanding of chiral piperidine synthesis (Wilken et al., 1997).

Incorporation in Oligodeoxynucleotides

N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized and incorporated into oligodeoxynucleotides, forming intercalating nucleic acids (INAs). This research highlights its application in destabilizing INA-DNA duplexes and significantly stabilizing DNA three-way junctions (Filichev & Pedersen, 2003).

Molecular Recognition by Mass Spectrometry

The study presents a method for recognizing and differentiating regioisomers of trans‐3(4)‐aminopiperidin‐4(3)‐ols using mass spectrometry. This approach offers a simpler and reliable alternative for identifying these compounds, which are of interest due to their enzymatic inhibition properties (Mazur et al., 2017).

特性

IUPAC Name |

(3R,4R)-4-azidopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZKPEQZWDFLAK-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)